

# 3-Amino-4-(4-fluorophenyl)butanoic acid

## GABA\_B receptor agonist

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | 3-Amino-4-(4-fluorophenyl)butanoic acid |
| Cat. No.:      | B7907474                                |

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-4-(4-fluorophenyl)butanoic Acid**: A Potent GABAB Receptor Agonist

## Abstract

This technical guide provides a comprehensive overview of **3-Amino-4-(4-fluorophenyl)butanoic acid**, a potent and selective agonist for the  $\gamma$ -aminobutyric acid type B (GABAB) receptor. Also known by synonyms such as 4-Fluorophenibut, F-Phenibut, and the developmental code name CGP-11130, this compound is a structural analog of phenibut and the clinically significant muscle relaxant, baclofen.<sup>[1][2]</sup> This document delineates its mechanism of action, provides detailed protocols for its chemical synthesis and pharmacological characterization, summarizes key quantitative data, and discusses its therapeutic potential. The guide is intended to serve as a foundational resource for researchers in neuropharmacology and medicinal chemistry investigating the GABAergic system.

## Introduction: The GABAB Receptor System and its Modulators

The GABAergic system is the principal inhibitory network in the central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition. The primary mediator of this inhibition is GABA, which exerts its effects through two main receptor classes: the ionotropic GABAA receptors and the metabotropic GABAB receptors.<sup>[3]</sup>

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals.<sup>[4]</sup> Their activation is critical for modulating synaptic transmission and neuronal excitability. Dysregulation of the GABAB system has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.<sup>[4]</sup>

**3-Amino-4-(4-fluorophenyl)butanoic acid** belongs to a class of GABA analogs that includes phenibut ( $\beta$ -phenyl-GABA) and baclofen ( $\beta$ -(4-chlorophenyl)-GABA).<sup>[1]</sup> The introduction of a halogen atom at the para-position of the phenyl ring significantly influences the pharmacological profile. The fluorine substitution in **3-Amino-4-(4-fluorophenyl)butanoic acid** results in a compound that is considerably more potent than phenibut, though slightly less potent than baclofen, establishing it as a valuable tool for probing GABAB receptor function.<sup>[5]</sup>

## Molecular Mechanism of Action

As a selective GABAB receptor agonist, **3-Amino-4-(4-fluorophenyl)butanoic acid** mimics the endogenous ligand GABA at the orthosteric binding site of the receptor. The GABAB receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.<sup>[4]</sup> Ligand binding occurs within the Venus flytrap (VFT) domain of the GABAB1 subunit, which induces a conformational change, leading to the activation of the GABAB2 subunit and its associated intracellular signaling cascade.

The activated receptor couples to inhibitory G $\alpha$ /o proteins, which subsequently dissociate into G $\alpha$  and G $\beta$  $\gamma$  subunits. This dissociation triggers two primary downstream inhibitory pathways:

- Inhibition of Adenylyl Cyclase: The G $\alpha$ /o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels: The G $\beta$  $\gamma$  subunit directly modulates ion channel activity. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.<sup>[5][6]</sup> Concurrently, it inhibits the opening of voltage-gated calcium channels (Cav), reducing calcium influx and thereby decreasing neurotransmitter release from presynaptic terminals.

This dual mechanism results in both postsynaptic inhibition (hyperpolarization) and presynaptic inhibition (reduced neurotransmitter release), culminating in a potent dampening of neuronal excitability.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: GABAB Receptor Signaling Cascade.

## Chemical Properties and Synthesis

**3-Amino-4-(4-fluorophenyl)butanoic acid** is a chiral molecule typically utilized as a racemic mixture in research settings.<sup>[7]</sup> Its hydrochloride salt is often preferred for its increased stability and solubility in aqueous solutions.<sup>[8][9]</sup>

| Property          | Value                                            | Reference            |
|-------------------|--------------------------------------------------|----------------------|
| IUPAC Name        | 4-Amino-3-(4-fluorophenyl)butanoic acid          | <a href="#">[1]</a>  |
| CAS Number        | 52237-19-1 (Free Acid)                           | <a href="#">[1]</a>  |
| CAS Number        | 1858241-03-8 (HCl Salt)                          | <a href="#">[10]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> FNO <sub>2</sub> | <a href="#">[1]</a>  |
| Molecular Weight  | 197.21 g/mol                                     | <a href="#">[11]</a> |

## Representative Synthesis Protocol

The synthesis can be achieved via a Michael addition followed by reduction of the nitro group. A modern approach employs organocatalysis in a continuous flow system, which offers high yield and enantioselectivity.[\[12\]](#) The following protocol is a representative batch adaptation based on this strategy.

### Step 1: Asymmetric Michael Addition

- To a solution of 4-fluorocinnamaldehyde (1.0 eq) in nitromethane (10.0 eq), add a polystyrene-supported diarylprolinol silyl ether organocatalyst (0.1 eq).
- Stir the mixture at room temperature for 24-48 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, filter off the heterogeneous catalyst. The catalyst can be washed with dichloromethane and reused.
- Evaporate the excess nitromethane under reduced pressure to yield the crude  $\gamma$ -nitroaldehyde intermediate, (R)-3-(4-fluorophenyl)-4-nitrobutanal.

### Step 2: Oxidation of the Aldehyde

- Dissolve the crude  $\gamma$ -nitroaldehyde (1.0 eq) in a suitable solvent such as acetone.

- Add Jones reagent ( $\text{CrO}_3/\text{H}_2\text{SO}_4/\text{H}_2\text{O}$ ) dropwise at  $0^\circ\text{C}$ . Maintain the temperature below  $10^\circ\text{C}$ .
- Stir the reaction for 2-4 hours at room temperature. Monitor for the disappearance of the aldehyde.
- Quench the reaction by adding isopropanol until the orange color dissipates.
- Perform an aqueous workup: extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude  $\gamma$ -nitro acid.

#### Step 3: Reduction of the Nitro Group

- Dissolve the crude  $\gamma$ -nitro acid intermediate in methanol or ethanol.
- Add Palladium on carbon (10% Pd/C, 5 mol%) to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature and atmospheric pressure for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **3-Amino-4-(4-fluorophenyl)butanoic acid**.

#### Step 4: (Optional) Hydrochloride Salt Formation

- Dissolve the final product in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
- Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.

- Collect the solid by filtration, wash with cold solvent, and dry under vacuum.



[Click to download full resolution via product page](#)

Caption: Chemical Synthesis Workflow.

## Pharmacological Characterization

The pharmacological profile of a novel compound is established by determining its binding affinity for the target receptor and its functional efficacy as an agonist or antagonist.

## Comparative Pharmacological Data

The following table summarizes the key *in vitro* pharmacological data for **3-Amino-4-(4-fluorophenyl)butanoic acid** and compares it with its close analogs, phenibut and baclofen.

| Compound                                | Binding Affinity (IC <sub>50</sub> ) | Functional Potency (EC <sub>50</sub> ) | Assay Details                                                                                                            | Reference |
|-----------------------------------------|--------------------------------------|----------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| 3-Amino-4-(4-fluorophenyl)butanoic acid | 1.70 $\mu$ M                         | 23.3 $\mu$ M                           | [ <sup>3</sup> H]Baclofen displacement in rat brain membranes; K <sup>+</sup> current activation in mouse Purkinje cells | [1][5]    |
| Phenibut                                | -                                    | 1362 $\mu$ M                           | K <sup>+</sup> current activation in mouse Purkinje cells                                                                | [5]       |
| Baclofen                                | -                                    | 6.0 $\mu$ M                            | K <sup>+</sup> current activation in mouse Purkinje cells                                                                | [5]       |

The IC<sub>50</sub> value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, indicating binding affinity. The EC<sub>50</sub> value represents the concentration required to elicit 50% of the maximum functional response, indicating potency.

## Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (K<sub>i</sub>) of the test compound by measuring its ability to displace a known radiolabeled GABAB ligand from the receptor. This method is adapted from the foundational work of Bowery et al. (1983).[\[1\]](#)

### Materials:

- Rat whole brain tissue
- Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
- Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl<sub>2</sub>, pH 7.4

- Radioligand: [<sup>3</sup>H]Baclofen (specific activity ~30-60 Ci/mmol)
- Non-specific ligand: GABA (100 µM) or unlabeled Baclofen (100 µM)
- Test Compound: **3-Amino-4-(4-fluorophenyl)butanoic acid**, stock solution in assay buffer
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail and vials; Scintillation counter

#### Methodology:

- Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Membrane Preparation Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. Finally, resuspend the pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.
- Assay Setup: In triplicate, prepare assay tubes (total volume 500 µL) containing:
  - Total Binding: 50 µL Assay Buffer, 50 µL [<sup>3</sup>H]Baclofen (final concentration ~2-5 nM), 400 µL membrane suspension.
  - Non-specific Binding: 50 µL non-specific ligand, 50 µL [<sup>3</sup>H]Baclofen, 400 µL membrane suspension.
  - Competition: 50 µL of test compound (at various concentrations), 50 µL [<sup>3</sup>H]Baclofen, 400 µL membrane suspension.
- Incubation: Incubate all tubes at room temperature for 20-30 minutes.
- Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash the filters three times with 3 mL of ice-cold Assay Buffer.
- Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Measure the radioactivity using a liquid scintillation counter.

- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the  $IC_{50}$  value. Calculate the  $K_i$  using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where  $[L]$  is the radioligand concentration and  $K_D$  is its dissociation constant.

## Protocol 2: Electrophysiological Functional Assay

This protocol assesses the functional potency and efficacy of the test compound by measuring its ability to activate GIRK channels in neurons, a hallmark of GABAB receptor activation. This method is based on the work of Irie et al. (2020).[\[5\]](#)

### Materials:

- Mouse cerebellar slices (250-300  $\mu$ m thick)
- Artificial cerebrospinal fluid (aCSF), bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>
- Internal solution for patch pipette (K-gluconate based)
- Test Compound: **3-Amino-4-(4-fluorophenyl)butanoic acid**, stock solution in aCSF
- Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope

### Methodology:

- Slice Preparation: Prepare acute cerebellar slices from a P18-P25 mouse using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for 30 min, then at room temperature for at least 1 hour before recording.
- Cell Identification: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at ~2 mL/min. Identify Purkinje cells in the cerebellar cortex using differential interference contrast (DIC) optics.
- Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a Purkinje cell. Hold the cell in voltage-clamp mode at -60 mV.

- Drug Application: After establishing a stable baseline current, apply the test compound at increasing concentrations via the perfusion system. Apply each concentration for 2-3 minutes until a steady-state outward current is observed.
- Data Acquisition: Record the holding current throughout the experiment. The outward current induced by the agonist is mediated by the activation of GIRK channels.
- Data Analysis: Measure the peak amplitude of the outward current at each concentration of the test compound. Normalize the currents to the cell capacitance to get current density (pA/pF). Plot the current density against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and the maximum effect (E<sub>max</sub>).

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Pharmacological Characterization.

# Pharmacokinetics and Therapeutic Potential

## Pharmacokinetic Profile

To date, no formal pharmacokinetic studies for **3-Amino-4-(4-fluorophenyl)butanoic acid** have been published in peer-reviewed literature. However, inferences can be drawn from its chemical structure. The substitution of a fluorine atom onto the phenyl ring, analogous to the chlorine atom in baclofen, is expected to increase lipophilicity and protect the molecule from rapid first-pass metabolism compared to its non-halogenated parent, phenibut.<sup>[13]</sup> This modification likely leads to improved oral bioavailability and CNS penetration. Anecdotal reports suggest a faster onset of action and a shorter duration compared to phenibut, though these claims require rigorous scientific validation.<sup>[2]</sup> Preclinical studies in rodent models are necessary to formally determine its absorption, distribution, metabolism, and excretion (ADME) profile.

## Therapeutic Potential

Given its potent and selective GABAB receptor agonism, **3-Amino-4-(4-fluorophenyl)butanoic acid** holds potential for similar therapeutic applications as other drugs in its class.

- **Anxiolytic:** GABAB agonism produces calming and anxiolytic effects, suggesting potential use in anxiety disorders.<sup>[14]</sup>
- **Muscle Relaxant:** Baclofen is a first-line treatment for spasticity; this compound would likely share these muscle relaxant properties.
- **Nootropic/Cognitive Effects:** While phenibut is often used for its purported nootropic effects, the more targeted GABAB action of its fluorinated analog may modulate cognitive processes differently.<sup>[14]</sup>
- **Anti-addiction:** GABAB agonists are under investigation for treating substance use disorders, particularly alcohol and cocaine addiction, by modulating reward pathways.

However, as an unmarketed research chemical, its safety and efficacy in humans are unknown. The increased potency relative to phenibut suggests a higher risk of side effects, dependence, and withdrawal symptoms with misuse.<sup>[5][6]</sup>

## Conclusion and Future Directions

**3-Amino-4-(4-fluorophenyl)butanoic acid** is a valuable research tool for the study of the GABAB receptor system. Its chemical and pharmacological properties place it between the widely used compounds phenibut and baclofen in terms of potency. The detailed protocols provided in this guide offer a framework for its synthesis and characterization, enabling further investigation by the scientific community.

Future research should prioritize comprehensive in vivo studies to establish a formal pharmacokinetic and safety profile. Furthermore, exploring the differential effects of its (R)- and (S)-enantiomers could provide deeper insights into the stereospecific requirements of the GABAB receptor binding pocket and potentially lead to the development of more selective therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. researchgate.net [researchgate.net]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F-phenibut ( $\beta$ -(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K<sup>+</sup> current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. F-phenibut ( $\beta$ -(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K<sup>+</sup> current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD [read.qxmd.com]
- 7. medkoo.com [medkoo.com]
- 8. nbino.com [nbino.com]

- 9. caymanchem.com [caymanchem.com]
- 10. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorophenibut ("F-Phenibut") Pharmacology and Pharmokinetics - What you should know. - Mental Health - LONGECITY [longevity.org]
- 14. nbinno.com [nbino.com]
- To cite this document: BenchChem. [3-Amino-4-(4-fluorophenyl)butanoic acid GABA\_B receptor agonist]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7907474#3-amino-4-4-fluorophenyl-butanoic-acid-gaba-b-receptor-agonist]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)